molecular formula C15H10BrNOS B2781583 3-[(4-bromoanilino)methylene]-2-benzothiophen-1(3H)-one CAS No. 339114-31-7

3-[(4-bromoanilino)methylene]-2-benzothiophen-1(3H)-one

Cat. No.: B2781583
CAS No.: 339114-31-7
M. Wt: 332.22
InChI Key: YEPOLCIQLDYTDX-ZROIWOOFSA-N
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Description

3-[(4-bromoanilino)methylene]-2-benzothiophen-1(3H)-one is a chemical compound with the molecular formula C15H10BrNOS and a molecular weight of 332.22 g/mol This compound is characterized by the presence of a benzothiophene core structure substituted with a bromoaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-bromoanilino)methylene]-2-benzothiophen-1(3H)-one typically involves the condensation of 4-bromoaniline with 2-benzothiophen-1(3H)-one under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, time, and pH, are optimized to achieve high yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up to meet the demand for the compound in various applications. Quality control measures are implemented to ensure the consistency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-[(4-bromoanilino)methylene]-2-benzothiophen-1(3H)-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzothiophene compounds .

Scientific Research Applications

3-[(4-bromoanilino)methylene]-2-benzothiophen-1(3H)-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(4-bromoanilino)methylene]-2-benzothiophen-1(3H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-chloroanilino)methylene]-2-benzothiophen-1(3H)-one
  • 3-[(4-fluoroanilino)methylene]-2-benzothiophen-1(3H)-one
  • 3-[(4-methoxyanilino)methylene]-2-benzothiophen-1(3H)-one

Uniqueness

3-[(4-bromoanilino)methylene]-2-benzothiophen-1(3H)-one is unique due to the presence of the bromo group, which can influence its reactivity and properties. The bromo group can participate in various chemical reactions, making the compound versatile for different applications. Additionally, the specific substitution pattern on the benzothiophene core can affect its biological activity and potential therapeutic applications .

Properties

IUPAC Name

3-[(4-bromophenyl)iminomethyl]-2-benzothiophen-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrNOS/c16-10-5-7-11(8-6-10)17-9-14-12-3-1-2-4-13(12)15(18)19-14/h1-9,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JERWZOHUUXSXIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(SC(=C2C=C1)O)C=NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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